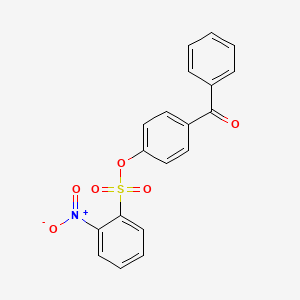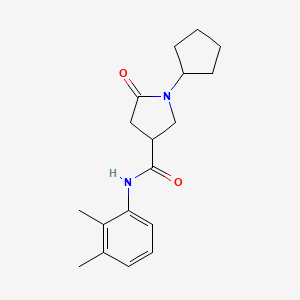
5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
Descripción general
Descripción
5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, also known as DMNPBO, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of chalcones, which are known for their diverse biological activities. DMNPBO has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell growth and survival. 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to inhibit the activity of several kinases, including AKT and ERK, which are known to promote cancer cell growth. 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has also been shown to induce the expression of tumor suppressor genes, which can help to prevent the development of cancer.
Biochemical and Physiological Effects
5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to have a range of biochemical and physiological effects in addition to its anti-cancer activity. Studies have shown that 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone can inhibit the activity of enzymes involved in inflammation, which could make it a potential treatment for inflammatory diseases. 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has also been shown to have antioxidant activity, which could help to protect against oxidative stress and prevent the development of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has several advantages as a research tool. It is relatively easy to synthesize and can be produced in large quantities, making it readily available for use in experiments. 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is also highly stable and can be stored for long periods of time without degradation. However, 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone does have some limitations. It is a synthetic compound and may not accurately reflect the behavior of natural compounds in biological systems. Additionally, 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has not been extensively studied in vivo, so its effects in whole organisms are not well understood.
Direcciones Futuras
There are several potential future directions for research involving 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. One area of interest is the development of 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone-based therapies for cancer and other diseases. Researchers are also interested in exploring the mechanism of action of 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone in more detail, which could help to identify new targets for drug development. Additionally, studies are needed to determine the safety and efficacy of 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone in vivo, which could pave the way for clinical trials in humans.
Conclusion
In conclusion, 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is a synthetic compound that has been widely used in scientific research. It has a range of biochemical and physiological effects and has shown promise as a potential treatment for cancer and other diseases. While there are some limitations to the use of 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone in research, it remains a valuable tool for investigating various biological processes. Further research is needed to fully understand the potential applications of 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone and to develop new therapies based on this compound.
Aplicaciones Científicas De Investigación
5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is in the field of cancer research. Studies have shown that 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 5-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells.
Propiedades
IUPAC Name |
(3E)-5-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-12-3-8-17(13(2)9-12)18-11-15(19(21)24-18)10-14-4-6-16(7-5-14)20(22)23/h3-11H,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLWCMCCIHGXJE-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile](/img/structure/B4847665.png)
![N-(tert-butyl)-4-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4847666.png)
![N-(3-cyano-4,5-diphenyl-2-furyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4847670.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4847677.png)
![N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4847687.png)
![4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate](/img/structure/B4847689.png)
![2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4847699.png)


![N-(4-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4847731.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4847733.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4847738.png)
